![molecular formula C11H21NO3 B6343074 4-(Boc-aminomethyl)-tetrahydro-2H-pyrane CAS No. 666262-72-2](/img/structure/B6343074.png)
4-(Boc-aminomethyl)-tetrahydro-2H-pyrane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Boc-aminomethyl)-tetrahydro-2H-pyrane” is a derivative of aniline, which can be used in the preparation of various organic synthase inhibitors and other bio-active compounds . It is a protected amine .
Synthesis Analysis
The synthesis of “4-(Boc-aminomethyl)-tetrahydro-2H-pyrane” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular formula of “4-(Boc-aminomethyl)-tetrahydro-2H-pyrane” is C12H18N2O2 . The average mass is 222.283 Da and the monoisotopic mass is 222.136826 Da .Chemical Reactions Analysis
The chemical reactions involving “4-(Boc-aminomethyl)-tetrahydro-2H-pyrane” include the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Physical And Chemical Properties Analysis
“4-(Boc-aminomethyl)-tetrahydro-2H-pyrane” has a melting point of 75-78 °C and a predicted boiling point of 382.3±25.0 °C . It has a predicted density of 1.095±0.06 g/cm3 .Scientific Research Applications
- Application : It is widely used in proteomics research. Researchers employ it for studying protein interactions, enzyme-substrate binding, and protease activity due to its boronic acid moiety, which forms reversible complexes with diols (such as those found in sugars and glycoproteins) .
- Application : The modified NFCs exhibit unique properties, such as luminescence, making them suitable for applications in sensors, drug delivery, and tissue engineering .
- Application : It participates in one-pot amidation reactions, enabling the direct synthesis of amides from Alloc-carbamate, Boc-carbamate, or Cbz-carbamate under mild conditions .
- Application : It efficiently undergoes Diels-Alder cycloadditions with alkene dienophiles, making it valuable in synthetic organic chemistry .
Proteomics Research
Nanocellulose Functionalization
Amidation Reactions
Organic Synthesis
Antibiotic Intermediate Synthesis
Pyrrole Synthesis
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of complex molecules, including pharmaceuticals .
Mode of Action
As a Boc-protected amine, it can participate in various organic synthesis reactions while protecting the reactive amine group from undesirable side reactions .
Biochemical Pathways
As a synthetic intermediate, this compound doesn’t directly interact with biochemical pathways. Instead, it’s used to create other compounds that can influence biochemical pathways .
Result of Action
The result of the action of this compound is the successful synthesis of more complex molecules. It’s used as a building block in organic synthesis, allowing for the creation of a wide variety of compounds .
Action Environment
The efficacy and stability of this compound are influenced by the conditions under which the chemical reactions take place. Factors such as temperature, pH, and the presence of other reactants can all impact the compound’s reactivity .
properties
IUPAC Name |
tert-butyl N-(oxan-4-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-8-9-4-6-14-7-5-9/h9H,4-8H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZGVSQZONQUDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tetrahydro-pyran-4-ylmethyl)carbamic acid tert-butyl ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.